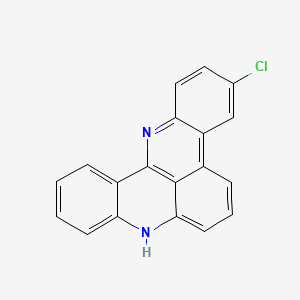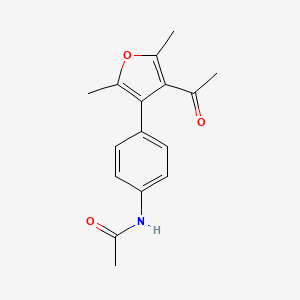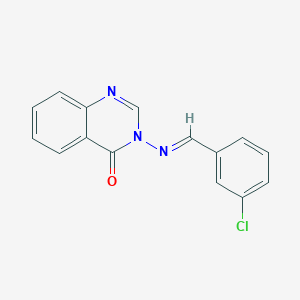
(2S)-2-((2S)-2-Amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S)-2-((2S)-2-Amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide” is a complex organic molecule that may have potential applications in various scientific fields. This compound features a quinoline moiety, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-2-((2S)-2-Amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide” likely involves multiple steps, including the formation of the quinoline ring, the introduction of the amino group, and the coupling of the various fragments. Typical reaction conditions might include:
Formation of the quinoline ring: This could involve a Skraup synthesis or a Friedländer synthesis.
Introduction of the amino group: This might be achieved through reductive amination or nucleophilic substitution.
Coupling reactions: Peptide coupling reagents such as EDCI or HATU could be used to form the amide bonds.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization, chromatography, or recrystallization to purify the final product.
化学反応の分析
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring could be oxidized to form a quinone.
Reduction: The amide groups could be reduced to amines under strong reducing conditions.
Substitution: The amino groups could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Conditions might include the use of alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Due to the presence of the quinoline moiety, the compound might exhibit biological activity, making it a candidate for drug development.
Medicine
Industry
The compound might be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of this compound would depend on its specific biological target. For example:
Molecular Targets: It might interact with enzymes or receptors in the body.
Pathways Involved: The compound could modulate signaling pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Quinoline derivatives: Compounds such as chloroquine or quinine.
Peptide-like molecules: Compounds with similar amide linkages.
Uniqueness
The unique combination of the quinoline moiety with the peptide-like structure might confer unique biological properties, making it distinct from other compounds.
特性
分子式 |
C24H37N5O3 |
|---|---|
分子量 |
443.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-aminopropanoyl]-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C24H37N5O3/c1-15(2)12-21(23(26)30)29(24(31)17(4)25)11-7-8-16(3)28-20-14-19(32-5)13-18-9-6-10-27-22(18)20/h6,9-10,13-17,21,28H,7-8,11-12,25H2,1-5H3,(H2,26,30)/t16?,17-,21-/m0/s1 |
InChIキー |
RIKNZZKYALMAOS-WURXZWLQSA-N |
異性体SMILES |
C[C@@H](C(=O)N(CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2)[C@@H](CC(C)C)C(=O)N)N |
正規SMILES |
CC(C)CC(C(=O)N)N(CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2)C(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



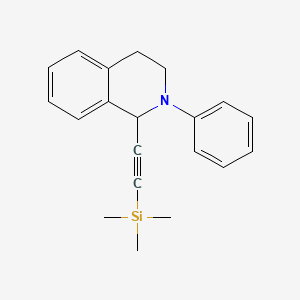

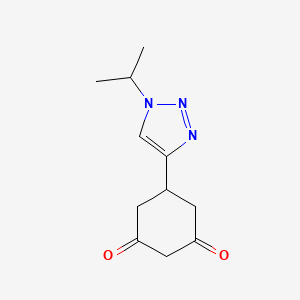
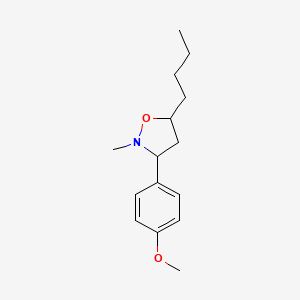
![2,6-Bis{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B12909267.png)
![2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B12909269.png)


![1-[1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B12909280.png)
